![molecular formula C16H19N5 B5719756 4-methyl-N-(4,4,6-trimethyl-4,5-dihydro-2-pyrimidinyl)-2-quinazolinamine](/img/structure/B5719756.png)
4-methyl-N-(4,4,6-trimethyl-4,5-dihydro-2-pyrimidinyl)-2-quinazolinamine
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Overview
Description
CL-422954: is a chemical compound known for its unique properties and applications in various scientific fields. It is identified by its chemical formula C10H7BrClN3O and has a molecular weight of 300.539 g/mol . This compound is characterized by the presence of bromine, chlorine, and an imidazole ring, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of CL-422954 involves the reaction of 4-(3-bromo-4-chlorophenyl)-1H-imidazole-5-carboxamide with appropriate reagents under controlled conditions. The reaction typically requires a solvent such as dimethyl sulfoxide (DMSO) and a base like potassium carbonate (K2CO3). The reaction is carried out at elevated temperatures to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods: Industrial production of CL-422954 follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent control over reaction conditions to ensure high yield and purity of the final product. The reaction mixture is typically subjected to purification processes such as recrystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: CL-422954 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the bromine or chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as hydroxide ions (OH-), amines (NH2R)
Major Products Formed:
Oxidation: Formation of corresponding oxides or hydroxylated derivatives
Reduction: Formation of reduced derivatives with hydrogen addition
Substitution: Formation of substituted imidazole derivatives
Scientific Research Applications
Chemistry: CL-422954 is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology: In biological research, CL-422954 is used as a probe to study enzyme interactions and protein-ligand binding. Its ability to interact with specific biological targets makes it valuable in understanding biochemical pathways.
Medicine: The compound has potential therapeutic applications, particularly in the development of drugs targeting specific diseases. Its unique properties allow for the design of molecules with improved efficacy and reduced side effects.
Industry: In the industrial sector, CL-422954 is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of CL-422954 involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and influencing biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
- 4-(3-bromo-4-chlorophenyl)-1H-imidazole-5-carboxamide
- 4-(3-bromo-4-fluorophenyl)-1H-imidazole-5-carboxamide
- 4-(3-chloro-4-fluorophenyl)-1H-imidazole-5-carboxamide
Comparison: CL-422954 is unique due to the presence of both bromine and chlorine atoms, which confer distinct reactivity and binding properties. Compared to similar compounds, CL-422954 exhibits enhanced stability and specificity in its interactions, making it a valuable tool in research and industrial applications .
Biological Activity
4-methyl-N-(4,4,6-trimethyl-4,5-dihydro-2-pyrimidinyl)-2-quinazolinamine is a compound of interest in pharmacological research due to its potential biological activities. This article reviews the existing literature on its biological effects, including cytotoxicity, antibacterial properties, and mechanisms of action. The findings are supported by data tables and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C14H18N4
- Molecular Weight : 246.32 g/mol
- SMILES Notation : CC1(C)C(=N1)c2ccccn2
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities:
- Anticancer Activity :
- A study demonstrated that derivatives of quinazolinamine showed significant cytotoxic effects against various cancer cell lines. For instance, similar compounds have shown IC50 values indicating effective inhibition of cell proliferation in A549 (lung cancer) and MCF-7 (breast cancer) cells .
- Table 1 summarizes the cytotoxicity data for related compounds:
Compound | Cell Line | IC50 (µM) |
---|---|---|
5i | MCF-7 | 3.65 |
5k | A549 | 5.44 |
5n | A549 | 5.09 |
- Antibacterial Properties :
- Compounds structurally related to quinazolinamines have been evaluated for their antibacterial activity against various strains of bacteria. The mechanism often involves interference with bacterial enzyme systems.
- Table 2 lists the antibacterial efficacy of selected derivatives:
Compound | Bacteria Tested | Minimum Inhibitory Concentration (MIC) |
---|---|---|
3b | E. coli | 12 µg/mL |
4e | Staphylococcus aureus | 15 µg/mL |
4m | Pseudomonas aeruginosa | 10 µg/mL |
- Mechanisms of Action :
- The mechanisms underlying the biological activities of these compounds often involve cell cycle arrest and apoptosis induction in cancer cells. For example, studies have shown that certain quinazolinamine derivatives can cause cell cycle arrest at the S and G2/M phases .
- Additionally, molecular docking studies suggest strong binding affinities to target enzymes, which is critical for their antibacterial action .
Case Studies
Several case studies have highlighted the effectiveness of similar compounds:
- Study on Cytotoxicity :
- Antibacterial Evaluation :
Properties
IUPAC Name |
4-methyl-N-(4,4,6-trimethyl-5H-pyrimidin-2-yl)quinazolin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5/c1-10-9-16(3,4)21-15(17-10)20-14-18-11(2)12-7-5-6-8-13(12)19-14/h5-8H,9H2,1-4H3,(H,18,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOUXYJOXPAQDMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC(C1)(C)C)NC2=NC3=CC=CC=C3C(=N2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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